molecular formula C13H10N8O B10994544 N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide

Cat. No.: B10994544
M. Wt: 294.27 g/mol
InChI Key: BDRDERLXJPGCMS-UHFFFAOYSA-N
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Description

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its fused triazole and pyridine rings, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide typically involves a multi-step process. One common method includes the cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines . This reaction proceeds through a 5-exo-dig cyclization mechanism, resulting in the formation of the triazolopyridine ring system. The reaction conditions often involve the use of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as triethylamine, at room temperature .

Industrial Production Methods

For industrial-scale production, microwave-mediated, catalyst-free synthesis has been developed. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in high yields and short reaction times . This eco-friendly approach is advantageous for large-scale synthesis due to its efficiency and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound acts as an inverse agonist for RORγt, a nuclear receptor involved in the regulation of immune responses . Additionally, it inhibits enzymes such as PHD-1, JAK1, and JAK2, which play roles in various cellular processes . These interactions contribute to its potential therapeutic effects in treating inflammatory and proliferative diseases.

Comparison with Similar Compounds

Similar Compounds

  • [1,2,4]triazolo[4,3-a]quinolines
  • [1,2,4]triazolo[3,4-a]isoquinolines
  • [1,2,4]triazolo[1,5-a]pyridines

Uniqueness

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide is unique due to its dual triazole and pyridine ring systems, which confer distinct chemical and biological properties. Its ability to act as an electron acceptor and its diverse biological activities set it apart from other similar compounds .

Properties

Molecular Formula

C13H10N8O

Molecular Weight

294.27 g/mol

IUPAC Name

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide

InChI

InChI=1S/C13H10N8O/c22-13(9-4-6-21-11(7-9)17-18-19-21)14-8-12-16-15-10-3-1-2-5-20(10)12/h1-7H,8H2,(H,14,22)

InChI Key

BDRDERLXJPGCMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CNC(=O)C3=CC4=NN=NN4C=C3

Origin of Product

United States

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